



Etofenprox in Integrated Pest Management (IPM): Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	Etofenprox	
Cat. No.:	B1671711	Get Quote

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **etofenprox** in Integrated Pest Management (IPM) programs. **Etofenprox**, a non-ester pyrethroid insecticide, offers a unique profile for managing a broad spectrum of agricultural and public health pests.

Etofenprox acts as a potent neurotoxin in insects by disrupting the normal function of their nervous systems.[1] Its primary target is the voltage-gated sodium channels in nerve cells.[1][2] By binding to these channels, **etofenprox** prevents their proper closing, leading to a continuous influx of sodium ions, uncontrolled nerve impulses, paralysis, and ultimately, the death of the insect.[1][2] This mode of action provides rapid knockdown of target pests.

Efficacy and Target Pests

Etofenprox is effective against a wide array of insect pests across various orders, including Lepidoptera, Hemiptera, Coleoptera, Diptera, Thysanoptera, and Hymenoptera. It is particularly valuable for controlling strains of rice green leafhoppers and planthoppers that have developed resistance to organophosphate and carbamate insecticides. Its application is prevalent in the cultivation of rice, fruits, vegetables, corn, soybeans, and tea. In the realm of public health, it is a key tool in controlling vectors such as mosquitoes, flies, and cockroaches.

Quantitative Toxicological Data



The following tables summarize the toxicological profile of **etofenprox** for target and non-target organisms, providing key data points for risk assessment and IPM program development.

Target Pest	Test Type	Value	Reference
Housefly (Musca domestica)	LD50 (topical)	23 ng/fly	
Mosquitoes (Culex quinquefasciatus)	Discriminating concentration for resistance monitoring	0.1%	
Mosquitoes (Anopheles spp.)	Discriminating concentration for resistance monitoring	0.25%	_

Non-Target Organism	Test Type	Value	Species	Reference
Mammals (Rat)	Acute Oral LD50	>2,000 - >42,880 mg/kg	Rattus norvegicus	
Mammals (Rat)	Acute Dermal LD50	>2,140 mg/kg	Rattus norvegicus	
Mammals (Rat)	Acute Inhalation LC50	>5.88 mg/L	Rattus norvegicus	
Birds	Acute Oral LD50	>2,000 mg/kg	Mallard Duck	
Fish	96-hour LC50	5.0 - 8.4 mg/L	Tilapia	
Aquatic Invertebrates	48-hour LC50	>40 ppm (3 hrs)	Water Flea	_
Honeybees (Apis mellifera)	Acute Contact LD50	>0.038 μ g/bee	Apis mellifera	

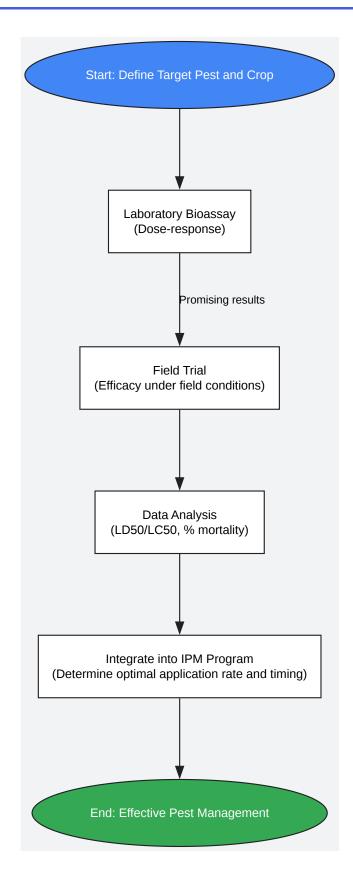


Toxicological Endpoint	Value	Species	Study Type	Reference
NOAEL	25.5 mg/kg/day	Rat	Chronic Toxicity/Carcinog enicity	
LOAEL	186 mg/kg/day	Rat	Chronic Toxicity/Carcinog enicity	
NOAEL	3.1 mg/kg bw per day	Mouse	2-year carcinogenicity	
NOAEL	375 mg/kg bw per day	Mouse	90-day toxicity	_

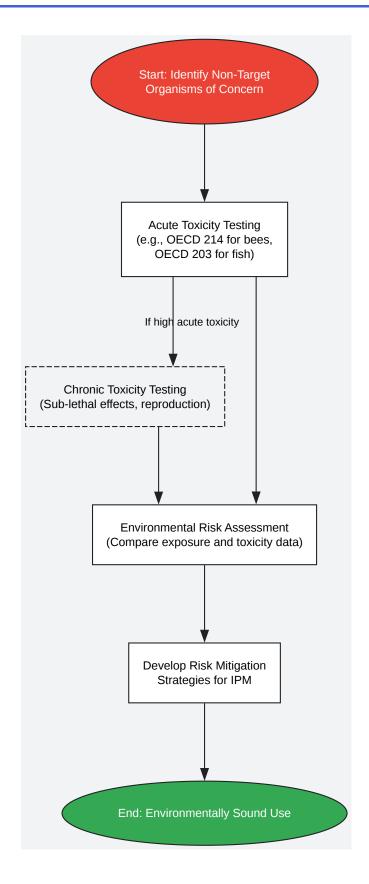
Signaling Pathway and Resistance Mechanisms Mode of Action Signaling Pathway

Etofenprox's primary mode of action involves the disruption of voltage-gated sodium channels in the nerve cell membrane of insects. The following diagram illustrates this pathway.









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References

- 1. Insect sodium channels and insecticide resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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